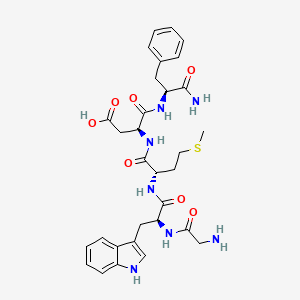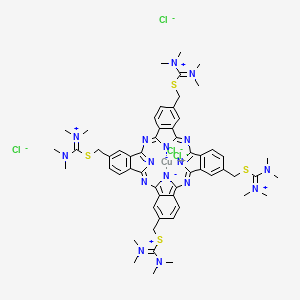
阿尔新蓝 8GX
描述
Alcian blue 8GX, also known as Ingrain Blue 1, is a basic copper phthalocyanine dye. It is widely used in histology and histochemistry for staining acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures. The compound is known for its vivid blue color, which is imparted by its copper content .
科学研究应用
Alcian blue 8GX has a wide range of applications in scientific research:
作用机制
Target of Action
Alcian Blue 8GX is a cationic dye that primarily targets acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures, some types of mucopolysaccharides, and the sialylated glycocalyx of cells . These targets are crucial components of the extracellular matrix and cell surfaces, playing vital roles in cellular communication, adhesion, and structural integrity .
Mode of Action
The compound interacts with its targets by forming insoluble complexes with acidic glycosaminoglycans . This interaction is believed to be due to the electrostatic linkage between the cationic isothiourea of Alcian Blue 8GX and the polyanions in tissues .
Biochemical Pathways
The staining of glycosaminoglycans and other polysaccharides can influence the visualization and study of various biological processes where these molecules are involved, such as cell signaling, inflammation, and tissue repair .
Pharmacokinetics
It’s known that the compound is water-soluble , which could influence its bioavailability and distribution in aqueous biological environments.
Result of Action
The primary result of Alcian Blue 8GX’s action is the staining of targeted molecules , turning them blue to bluish-green . This staining allows for the visualization of these molecules under both light and electron microscopy, aiding in the study of their distribution and role in various biological tissues .
Action Environment
The action of Alcian Blue 8GX can be influenced by environmental factors. For instance, it’s recommended to use the compound only in well-ventilated areas and to avoid eating, drinking, and smoking in work areas where the compound is used . Furthermore, the compound’s staining properties can be affected by the pH of the solution it’s used in .
生化分析
Biochemical Properties
Alcian Blue 8GX forms insoluble complexes with glycosaminoglycans in solution . It is used to stain acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures . For many of these targets, it is one of the most widely used cationic dyes for both light and electron microscopy .
Cellular Effects
Alcian Blue 8GX has been used for the staining and precipitation of glycosaminoglycans and as a heteroglycan stain for neutral, sulfated, and phosphated mucopolysaccharides and glycosaminoglycans in tissues such as cartilage and extracellular matrices . It stains interphase nuclei, especially mitotic figures .
Molecular Mechanism
Alcian Blue 8GX is a cationic dye that forms salt linkages with the acid groups of acid mucopolysaccharides . It forms insoluble complexes with glycosaminoglycans in solution . The dye is basic, tetravalent, and blue in color due to its copper content .
Temporal Effects in Laboratory Settings
Alcian Blue 8GX is stable and does not degrade over time . It is used as an adhesive to stick glycol methacrylate sections to glass slides . It is also used in the modification of carbon paste electrode which promotes redox behavior and stability of the electrode .
Metabolic Pathways
Given its role in staining acidic polysaccharides such as glycosaminoglycans, it may interact with metabolic pathways involving these molecules .
Transport and Distribution
Alcian Blue 8GX is soluble in water, ethanol, ethylene glycol, and 2-ethoxyethanol . It is used as a counterstain to visualize histological tissue sections . Due to its large aromatic surface, it is used as a coating agent and modifies the property on the surfaces .
Subcellular Localization
Alcian Blue 8GX stains interphase nuclei, especially mitotic figures This suggests that it may localize to the nucleus within cells
准备方法
Synthetic Routes and Reaction Conditions
Alcian blue 8GX is synthesized through a series of chemical reactions involving copper phthalocyanine and thiourea. The process typically involves the chloromethylation of copper phthalocyanine followed by reaction with thiourea . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Alcian blue 8GX involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The product is then purified through filtration and crystallization processes to obtain the dye in its pure form .
化学反应分析
Types of Reactions
Alcian blue 8GX primarily undergoes complexation reactions due to its cationic nature. It forms salt linkages with the acid groups of acid mucopolysaccharides .
Common Reagents and Conditions
The dye is often used in aqueous solutions, and its staining properties can be manipulated by adjusting the pH and salt concentrations of the solution . Common reagents used in conjunction with Alcian blue 8GX include periodic acid for the Periodic acid-Schiff (PAS) reaction, which is used to visualize polysaccharides and glycoproteins .
Major Products Formed
The major products formed from reactions involving Alcian blue 8GX are typically complexes with acidic polysaccharides, resulting in a blue-stained product that is used for microscopic analysis .
相似化合物的比较
Similar Compounds
Alcian blue 8GS: Another member of the Alcian blue family, but less commonly used due to variability in staining properties.
Alizarin Red S: A dye used for staining calcium deposits in tissues, but it does not have the same specificity for acidic polysaccharides as Alcian blue 8GX.
Oil Red O: Used for staining lipids in tissues, but it does not stain acidic polysaccharides.
Uniqueness
Alcian blue 8GX is unique in its ability to specifically stain acidic polysaccharides, making it an invaluable tool in histology and histochemistry. Its vivid blue color and strong binding affinity to acidic mucopolysaccharides set it apart from other dyes .
属性
IUPAC Name |
copper;[dimethylamino-[[15,24,33-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-57-45(37)62-50-43-27-35(31-75-55(69(9)10)70(11)12)19-23-39(43)47(59-50)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(60-52)63-51-42-26-34(18-22-38(42)46(58-51)61-49)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBXIYTBHXJEH-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)CSC(=[N+](C)C)N(C)C)C(=N7)N=C2[N-]3)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H68Cl4CuN16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1298.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue powder; [Sigma-Aldrich MSDS], Dark blue solid; [Merck Index] Blue powder; [EMD MSDS] | |
| Record name | C.I. Ingrain Blue 1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12622 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Alcian Blue 8GS | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19555 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
33864-99-2, 75881-23-1 | |
| Record name | Copper(4+), [[N,N',N'',N'''-[(29H,31H-phthalocyanine-C,C,C,C-tetrayl-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, chloride (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [[N,N',N'',N'''-[29H,31H-phthalocyaninetetrayltetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[dimethylammoniumato]](2-)-N29,N30,N31,N32]copper(4+) tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloromethylated copper phthalocyanine-thiourea reaction products | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Alcian blue 8GX and how does it interact with it?
A1: Alcian blue 8GX primarily targets acidic polysaccharides, such as glycosaminoglycans (GAGs). The positively charged dye molecule interacts with the negatively charged sulfate and carboxyl groups present in GAGs through electrostatic interactions. [, , , ]
Q2: What is the consequence of this interaction in a biological context?
A2: This interaction leads to the formation of a dye-GAG complex, resulting in the staining of tissues rich in acidic polysaccharides. This staining is widely used to visualize and differentiate various tissues, including cartilage, mucins, and basement membranes. [, , , , ]
Q3: Are there any characteristic spectroscopic features of Alcian blue 8GX?
A4: Yes, Alcian blue 8GX exhibits characteristic peaks in both Raman and visible absorption spectroscopy. In surface-enhanced resonance Raman spectroscopy (SERRS), prominent peaks are observed at 1344 and 1536 cm-1. [] This allows for sensitive detection and quantification of the dye.
Q4: How stable is Alcian blue 8GX under different storage conditions?
A5: While generally stable, certain batches of Alcian blue 8GX have shown variability in their stability and staining performance. [] Storage conditions, particularly exposure to light and moisture, can potentially affect dye stability.
Q5: Are there alternative dyes to Alcian blue 8GX for staining acidic polysaccharides?
A7: Yes, alternatives like Alcian blue pyridine variant and Alcian blue-Tetrakis have shown comparable or even superior staining performance in certain cases. [, , ] These alternatives may offer advantages in terms of availability, stability, or staining characteristics.
Q6: What analytical methods are used to quantify Alcian blue 8GX?
A8: Alcian blue 8GX can be quantified using techniques like spectrophotometry, particularly after dissociating the dye-GAG complex. [, ] Additionally, atomic absorption spectrophotometry (AAS) has been employed to measure the copper content of the dye bound to tissues, allowing for indirect quantification of disulfides. []
Q7: How is Alcian blue 8GX used in conjunction with other staining techniques?
A7: Alcian blue 8GX is often combined with other staining procedures to achieve differential staining and gain more information about tissue composition. Examples include:
- Alcian blue-periodic acid-Schiff (AB-PAS): This combination differentiates acidic from neutral mucins by staining acidic mucins blue (Alcian blue) and neutral mucins magenta (PAS). []
- High iron diamine-Alcian blue (HID-AB): This technique helps distinguish different types of GAGs based on their sulfation patterns. []
Q8: What is known about the environmental impact and degradation of Alcian blue 8GX?
A10: Limited information is available regarding the specific environmental fate and effects of Alcian blue 8GX. [, ] As a copper-containing dye, its potential release into the environment through laboratory waste might raise concerns regarding its ecotoxicological impact. Proper waste management and exploration of alternative dyes with lower environmental footprints are crucial.
Q9: What resources are available for researchers working with Alcian blue 8GX?
A9: Several resources support research involving Alcian blue 8GX:
- Biological Stain Commission: This organization provides certification for Alcian blue 8GX, ensuring the quality and consistency of commercially available dyes. []
- Scientific Literature: Numerous publications detail the applications, methodologies, and findings related to Alcian blue 8GX staining. Databases like Semantic Scholar and PubMed offer access to this valuable resource. []
- Commercial Suppliers: Reputable chemical suppliers offer Alcian blue 8GX, often with detailed technical information and safety data sheets. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


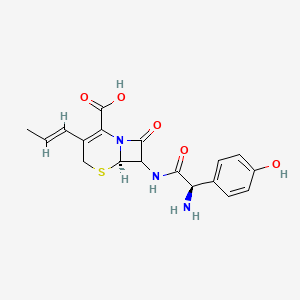
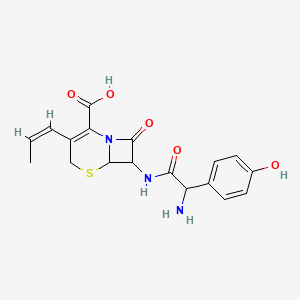
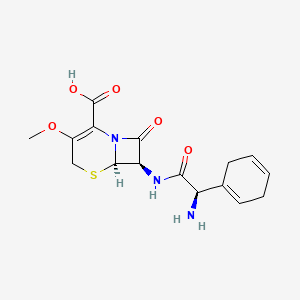
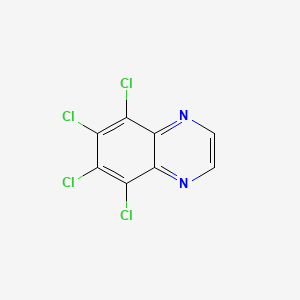
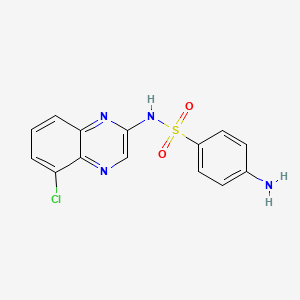
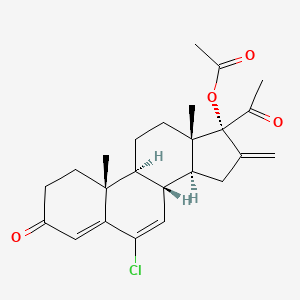




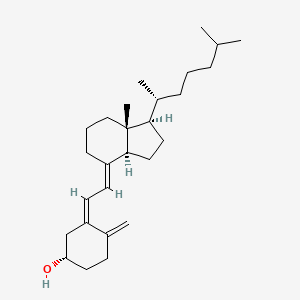
![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)

